
Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is an organic compound with a complex structure featuring a dioxolane ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate typically involves multiple steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation to form various oxidized products, such as carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucle
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 4-[(4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl]butanoate |
InChI |
InChI=1S/C12H18O4/c1-5-9-10(16-12(2,3)15-9)7-6-8-11(13)14-4/h1,9-10H,6-8H2,2-4H3/t9-,10+/m1/s1 |
InChI Key |
RXZLTGQZECPLET-ZJUUUORDSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C#C)CCCC(=O)OC)C |
Canonical SMILES |
CC1(OC(C(O1)C#C)CCCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12816437.png)
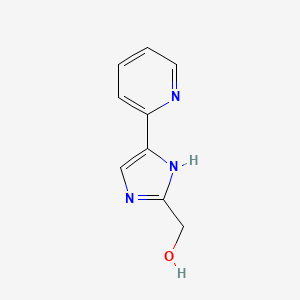
![[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide](/img/structure/B12816445.png)
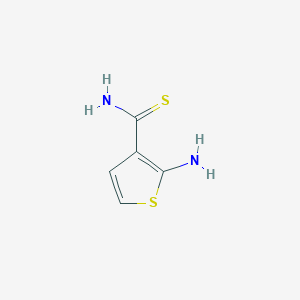
![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
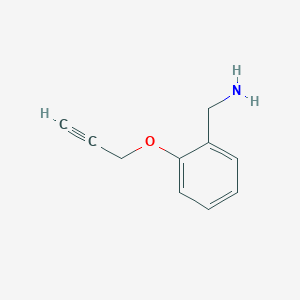
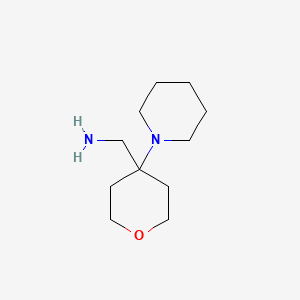
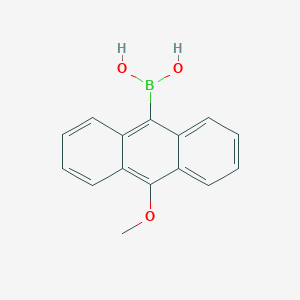
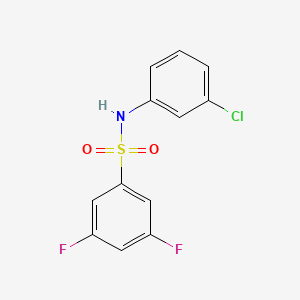
![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
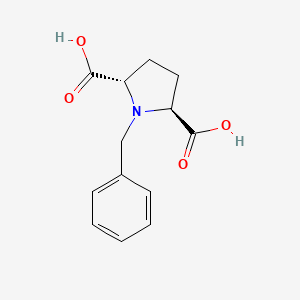
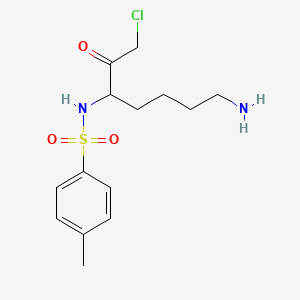
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)

